Spectral Properties of 7-(Bromomethyl)isoquinoline Hydrobromide: A Technical Guide
Spectral Properties of 7-(Bromomethyl)isoquinoline Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectral properties of 7-(Bromomethyl)isoquinoline hydrobromide, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative data from structurally related isoquinoline derivatives to offer a comprehensive characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the identification and utilization of this versatile molecule. This document is designed to bridge the current data gap and empower scientists in their research and development endeavors.
Introduction: The Significance of 7-(Bromomethyl)isoquinoline Hydrobromide
Isoquinoline and its derivatives are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties, have established them as privileged structures in drug discovery. 7-(Bromomethyl)isoquinoline hydrobromide, with its reactive bromomethyl group, serves as a crucial intermediate for the synthesis of a wide array of functionalized isoquinoline derivatives.[2] The hydrobromide salt form enhances its stability and handling properties, making it an attractive starting material for complex molecular architectures.
A thorough understanding of the spectral characteristics of 7-(Bromomethyl)isoquinoline hydrobromide is paramount for reaction monitoring, quality control, and structural confirmation of its downstream products. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Molecular Structure and Key Features
To contextualize the spectral data, it is essential to understand the molecular structure of 7-(Bromomethyl)isoquinoline hydrobromide. The isoquinoline core is a bicyclic aromatic system, and the bromomethyl group at the 7-position is a key reactive site. The hydrobromide salt form means that the nitrogen atom in the isoquinoline ring is protonated.
Caption: Structure of 7-(Bromomethyl)isoquinoline Hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are predicted ¹H and ¹³C NMR spectral data for 7-(Bromomethyl)isoquinoline hydrobromide. These predictions are based on established chemical shift principles and data from similar isoquinoline structures.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the methylene protons of the bromomethyl group. Due to the protonation of the nitrogen, the aromatic protons, particularly those on the pyridine ring, will be deshielded and appear at a higher chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.0 - 9.2 | s | - |
| H-3 | 8.3 - 8.5 | d | ~6.0 |
| H-4 | 7.8 - 8.0 | d | ~6.0 |
| H-5 | 8.0 - 8.2 | d | ~8.5 |
| H-6 | 7.7 - 7.9 | dd | ~8.5, ~1.5 |
| H-8 | 8.1 - 8.3 | s | - |
| -CH₂Br | 4.8 - 5.0 | s | - |
| N-H | >10 (broad) | s | - |
Interpretation:
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Aromatic Protons (H-1 to H-8): The protons on the isoquinoline ring are expected to resonate in the aromatic region (7.7-9.2 ppm). The H-1 proton, being adjacent to the protonated nitrogen, is anticipated to be the most deshielded. The coupling patterns (singlets, doublets, and doublet of doublets) will be characteristic of the substitution pattern on the isoquinoline core.
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Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the range of 4.8-5.0 ppm. The electronegative bromine atom causes a significant downfield shift.
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N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet at a high chemical shift, often above 10 ppm, and may exchange with residual water in the NMR solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will appear in the downfield region, while the methylene carbon will be in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 120 - 125 |
| C-4a | 135 - 140 |
| C-5 | 128 - 132 |
| C-6 | 125 - 130 |
| C-7 | 138 - 142 |
| C-8 | 122 - 127 |
| C-8a | 130 - 135 |
| -CH₂Br | 30 - 35 |
Interpretation:
-
Aromatic Carbons (C-1 to C-8a): The ten carbons of the isoquinoline ring are expected to resonate between 120 and 155 ppm. The carbons adjacent to the nitrogen (C-1 and C-3) and the carbon bearing the bromomethyl group (C-7) will have distinct chemical shifts.
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Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm, influenced by the attached bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-(Bromomethyl)isoquinoline hydrobromide is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the C-N bond of the isoquinoline ring, and the C-Br bond.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong |
| C=N Stretch | 1620 - 1680 | Medium |
| C-H Bend | 1300 - 1450 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected due to the N-H stretch of the hydrobromide salt.
-
Aromatic C-H and C=C Stretches: The presence of the isoquinoline ring will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.
-
C-Br Stretch: A strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹, is indicative of the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 7-(Bromomethyl)isoquinoline hydrobromide, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion would be that of the free base, 7-(bromomethyl)isoquinoline.
Predicted Molecular Ion: [M+H]⁺ = m/z 222/224 (due to the isotopic pattern of Bromine)
Proposed Fragmentation Pathway:
The fragmentation of the molecular ion is expected to proceed through the loss of the bromine atom and subsequent rearrangements.
Caption: Proposed fragmentation in mass spectrometry.
Interpretation:
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, with approximately equal intensities.
-
Major Fragments: The primary fragmentation pathway is likely the loss of a bromine radical to form a stable benzylic carbocation at m/z 143. Another possible fragmentation is the loss of HBr to give an ion at m/z 142.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 7-(Bromomethyl)isoquinoline hydrobromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of the N-H proton.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. A wider spectral width (~250 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide has provided a comprehensive predictive overview of the key spectral properties of 7-(Bromomethyl)isoquinoline hydrobromide. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain valuable insights into the structural features of this important synthetic intermediate. The provided protocols offer a starting point for the experimental characterization of this compound. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for scientists working with isoquinoline derivatives, facilitating their research and development efforts.
References
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